methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.13002836 g/mol and the complexity rating of the compound is 869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, structure–activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyrimidine core structure with various substituents that contribute to its biological activity. The presence of the methoxyphenyl group and the thiazolo-pyrimidine moiety are significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. Below is a summary of key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 11.10 | Induction of apoptosis and cell cycle arrest |
MCF-7 (Breast Cancer) | 8.00 | Inhibition of proliferation via apoptosis |
Huh7 (Liver Cancer) | 4.67 | Targeting mitochondrial pathways |
Case Studies
- K562 Cell Line : A study reported that the compound shows significant antiproliferative activity in the K562 human chronic myelogenous leukemia cell line with an IC50 value of 11.10 µM, indicating it is more potent than several reference drugs used in treatment .
- MCF-7 Cell Line : The compound was tested against MCF-7 breast cancer cells, where it inhibited cell growth by 81% at a concentration of 10 µg/mL. This suggests a strong potential for development as an anticancer agent .
Structure–Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity. Modifications to the thiazolo-pyrimidine core or substituents can lead to variations in potency and selectivity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Thiazolo-Pyrimidine Core : Variations in this core structure have been shown to affect binding affinity to target proteins involved in cell proliferation and survival.
The anticancer effects are believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Properties
IUPAC Name |
methyl (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-16-21(24(29)31-3)22(18-11-5-4-6-12-18)27-23(28)20(32-25(27)26-16)15-9-13-17-10-7-8-14-19(17)30-2/h4-15,22H,1-3H3/b13-9+,20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQBFXYTDQAFG-FNQMJYDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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